molecular formula C8H6INO B3031733 4-Iodo-3-methoxybenzonitrile CAS No. 652997-56-3

4-Iodo-3-methoxybenzonitrile

Cat. No.: B3031733
CAS No.: 652997-56-3
M. Wt: 259.04 g/mol
InChI Key: PNVBLOSDBCTTKD-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxybenzonitrile can be synthesized through various methods. One common approach involves the iodination of 3-methoxybenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, the compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be employed to modify the nitrile group to amines or other derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.

    Amines: Produced by reduction of the nitrile group.

Scientific Research Applications

4-Iodo-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents, especially those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    3-Iodo-4-methoxybenzonitrile: Similar structure but with different positions of the iodine and methoxy groups.

    4-Iodo-3-methylbenzonitrile: Contains a methyl group instead of a methoxy group.

    4-Bromo-3-methoxybenzonitrile: Bromine atom replaces iodine.

Uniqueness: 4-Iodo-3-methoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly suitable for coupling reactions, while the methoxy group can be further modified through oxidation or reduction.

Properties

IUPAC Name

4-iodo-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVBLOSDBCTTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630309
Record name 4-Iodo-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652997-56-3
Record name 4-Iodo-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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